Nafcillin-d5 Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

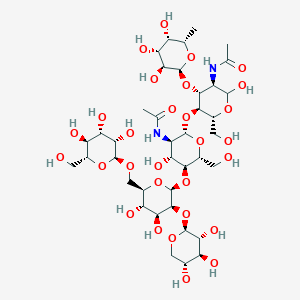

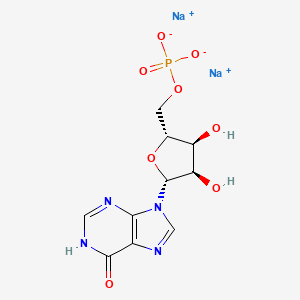

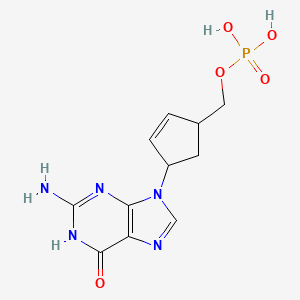

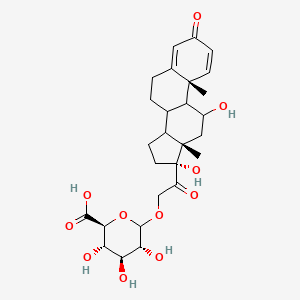

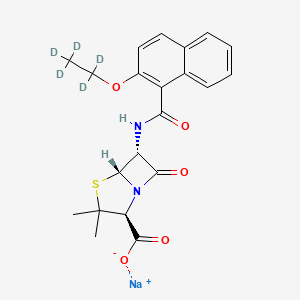

Nafcillin-d5 Sodium Salt is a labeled synthetic beta-lactamase-resistant penicillin used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins . It is a semi-synthetic β-lactamase-resistant penicillin analogue, effective especially against Gram-positive bacteria .

Synthesis Analysis

The synthesis of Nafcillin-d5 Sodium Salt involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride . The process generates related compounds during the preparation of Nafcillin Sodium Bulk drug .Molecular Structure Analysis

The molecular formula of Nafcillin-d5 Sodium Salt is C21H16D5N2O5S•Na . It has a molecular weight of 441.49 .Chemical Reactions Analysis

Nafcillin-d5 Sodium Salt is intended for use as an internal standard for the quantification of nafcillin by GC- or LC-MS . It is a semisynthetic and penicillinase-resistant penicillin antibiotic .Applications De Recherche Scientifique

Biomedical Applications

Summary of the Application

Nafcillin-d5 Sodium Salt has been used in the creation of Nafcillin-Loaded Photocrosslinkable Nanocomposite Hydrogels for Biomedical Applications . Skin infections are frequently treated via intravenous or oral administration of antibiotics, which can lead to serious adverse effects and may sometimes contribute to the proliferation of resistant bacterial strains .

Methods of Application or Experimental Procedures

This study provides a novel, straightforward method to obtain nafcillin-loaded photocrosslinkable nanocomposite hydrogels . The novel formulations obtained were based on polyvinylpyrrolidone, tri (ethylene glycol) divinyl ether crosslinker, hydrophilic bentonite nanoclay, and/or two types of photoactive (TiO2 and ZnO) nanofillers . These were characterized using various analytical methods such as transmission electron microscopy (TEM), scanning electron microscopy–energy-dispersive X-ray analysis (SEM-EDX), mechanical tests (tension, compression, and shear), ultraviolet-visible spectroscopy (UV-Vis), swelling investigations, and via specific microbiological assays .

Results or Outcomes Obtained

The study demonstrates the performance of these hydrogels as drug carriers and their antimicrobial efficacy against Gram-positive bacteria .

Dual Detection of Nafcillin

Summary of the Application

Nafcillin-d5 Sodium Salt has been used in the production of molecularly imprinted polymer (MIP) films for the thermal and optical detection of the beta-lactam antibiotic nafcillin . This is particularly useful in the field of Environmental Science for monitoring the presence of antibiotics in the environment .

Methods of Application or Experimental Procedures

The study involved the synthesis of fluorescein methacrylate (FluMa) and its introduction during the molecular imprinting process as the sole monomer and in a 1:1 mixture with methacrylic acid (MAA) . MIP microparticles containing FluMa were prepared by free radical polymerisation . The influence of porogen, drying time, and monomer composition was studied . These MIP-functionalised glass electrodes were mounted into a customised 3D-printed flow cell, where changes in the liquid were either evaluated with a thermal device or using fluorescence bright field microscopy .

Results or Outcomes Obtained

The study demonstrated that multiple MIP layers enhanced sensor specificity, with detection in the environmentally relevant range . The fluorescence bright field microscope investigations validated these results, showing an increase in the fluorescence intensity upon exposure of the MIP-functionalised glass slides to nafcillin solutions . These are promising results for developing a portable sensor device that can be deployed for antibiotics outside of a dedicated laboratory environment .

Ion-Exchange Chromatography

Summary of the Application

Nafcillin-d5 Sodium Salt has been used in Ion-Exchange Chromatography (IC) . This is particularly useful in the field of Analytical Chemistry for the separation and quantification of anions and cations in aqueous samples .

Methods of Application or Experimental Procedures

In IC, a sample is introduced into a column filled with an ion-exchange resin. The ions in the sample are separated based on their affinity to the resin . Nafcillin-d5 Sodium Salt, being an ionizable compound, can be used as a standard in this process .

Results or Outcomes Obtained

The use of Nafcillin-d5 Sodium Salt in IC can help in the accurate determination of the concentration of nafcillin in a sample . This can be particularly useful in environmental or food analysis and quality control .

Safety And Hazards

Nafcillin-d5 Sodium Salt should be used only for scientific research and development and not for use in humans or animals . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction . Protective measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Orientations Futures

Nafcillin is a semisynthetic antibiotic derived from 6-amino-penicillanic acid. It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species . It is used to treat infections caused by, or suspected of being caused by, susceptible penicillinase-producing staphylococci . Future research may focus on improving its effectiveness and reducing side effects.

Propriétés

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nafcillin-d5 Sodium Salt | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.